molecular formula C33H41BrCl2N6O9 B12772700 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride CAS No. 140447-62-7

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride

Cat. No.: B12772700
CAS No.: 140447-62-7
M. Wt: 816.5 g/mol
InChI Key: RYPRUTLFGXBDAG-UHFFFAOYSA-N
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Description

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including carboxylic acid, ester, amine, and bromine, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrroloquinoline core through cyclization reactions.
  • Introduction of the carboxylic acid and ester groups via esterification and carboxylation reactions.
  • Functionalization with the piperazine and indole moieties through nucleophilic substitution and coupling reactions.
  • Bromination and methylation steps to introduce the bromine and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or amine sites.

    Coupling: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Coupling reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target and application. Potential mechanisms may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride may include other pyrroloquinoline derivatives, indole derivatives, and piperazine-containing compounds. These compounds may share similar chemical reactivity and biological activity but differ in their specific functional groups and overall structure, which can influence their unique properties and applications.

Properties

CAS No.

140447-62-7

Molecular Formula

C33H41BrCl2N6O9

Molecular Weight

816.5 g/mol

IUPAC Name

methyl 4-[4-(2-aminoethyl)piperazine-1-carbonyl]oxy-8-bromo-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-1-oxo-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;dihydrochloride

InChI

InChI=1S/C33H39BrN6O9.2ClH/c1-33(31(44)48-4)29(42)24-20-13-19(34)15-40(30(43)21-12-17-11-18(16-41)27(46-2)28(47-3)25(17)36-21)22(20)14-23(26(24)37-33)49-32(45)39-9-7-38(6-5-35)8-10-39;;/h11-12,14,19,36-37,41H,5-10,13,15-16,35H2,1-4H3;2*1H

InChI Key

RYPRUTLFGXBDAG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)CCN)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)CO)Br)C(=O)OC.Cl.Cl

Origin of Product

United States

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